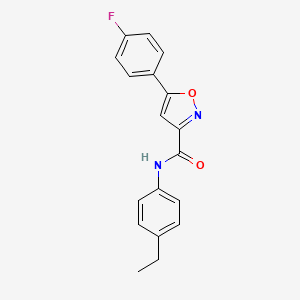![molecular formula C19H21FN2O3S B4460911 N-[1-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4460911.png)
N-[1-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
N-[1-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as FPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPB is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and addiction. Additionally, we will explore future directions for the research and development of FPB.
Scientific Research Applications
FPB has been extensively studied for its potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders. FPB has been shown to selectively block the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Studies have demonstrated that FPB can reduce cocaine self-administration in rodents and attenuate the reinstatement of cocaine-seeking behavior. Additionally, FPB has been shown to reduce depression-like behavior in animal models.
Mechanism of Action
FPB acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway, a critical brain region involved in the regulation of reward and motivation. By blocking the activation of the D3 receptor, FPB reduces the rewarding effects of drugs of abuse and reduces the motivation to seek drugs. Furthermore, FPB has been shown to increase the activity of the dopamine D1 receptor, which is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
FPB has been shown to reduce the activation of the mesolimbic pathway in response to drugs of abuse, which reduces the rewarding effects of drugs and reduces the motivation to seek drugs. Additionally, FPB has been shown to increase the activity of the dopamine D1 receptor, which is involved in the regulation of mood and motivation. FPB has also been shown to reduce depression-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of FPB is its selective antagonism of the dopamine D3 receptor, which allows for the investigation of the specific role of this receptor in reward and motivation. Additionally, FPB has been shown to have a favorable pharmacokinetic profile, with a long half-life and good bioavailability. However, one of the limitations of FPB is its low solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
Future research on FPB could focus on investigating its potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders. Additionally, further studies could explore the potential of FPB as a tool for investigating the specific role of the dopamine D3 receptor in reward and motivation. Furthermore, the development of more water-soluble analogs of FPB could improve its utility in certain experimental paradigms.
properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14(15-7-9-17(20)10-8-15)21-19(23)16-5-4-6-18(13-16)26(24,25)22-11-2-3-12-22/h4-10,13-14H,2-3,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEHSEMIYSHHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4460829.png)
![4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4460837.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B4460839.png)
![3-amino-4-(difluoromethyl)-6-methyl-N-(5-methyl-3-isoxazolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4460847.png)
![1-[(dimethylamino)sulfonyl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4460857.png)

![N-isobutyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460875.png)

![N-ethyl-2-methoxy-5-{[(1-methyl-4-piperidinyl)amino]sulfonyl}benzamide](/img/structure/B4460891.png)
![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4460899.png)
![2-[4-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B4460900.png)
![3-cyclopropyl-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460910.png)
![N-(2-chloro-4-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460918.png)
![3-(4-chlorophenyl)-2-ethyl-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4460923.png)